1-Butyl-5-methyl-2-imidazolone

IMP dehydrogenase 2 enzyme inhibition nucleotide metabolism

1-Butyl-5-methyl-2-imidazolone (CAS 14059-05-3; synonym 3-butyl-4-methyl-1H-imidazol-2-one) is an N(1)-alkyl, C(5)-methyl substituted 2-imidazolone with molecular formula C₈H₁₄N₂O and molecular weight 154.21 g·mol⁻¹. The 2-imidazolone scaffold serves as a urea bioisostere within the broader imidazole family and has been explored in medicinal chemistry campaigns targeting kinases, GPCRs, and metabolic enzymes.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 14059-05-3
Cat. No. B3347620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-5-methyl-2-imidazolone
CAS14059-05-3
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCCN1C(=CNC1=O)C
InChIInChI=1S/C8H14N2O/c1-3-4-5-10-7(2)6-9-8(10)11/h6H,3-5H2,1-2H3,(H,9,11)
InChIKeyJHGZFEIBWMPSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-5-methyl-2-imidazolone (CAS 14059-05-3): Procurement-Relevant Chemical Profile and Scaffold Positioning


1-Butyl-5-methyl-2-imidazolone (CAS 14059-05-3; synonym 3-butyl-4-methyl-1H-imidazol-2-one) is an N(1)-alkyl, C(5)-methyl substituted 2-imidazolone with molecular formula C₈H₁₄N₂O and molecular weight 154.21 g·mol⁻¹ . The 2-imidazolone scaffold serves as a urea bioisostere within the broader imidazole family and has been explored in medicinal chemistry campaigns targeting kinases, GPCRs, and metabolic enzymes [1]. The compound's specific substitution pattern—a linear four-carbon alkyl chain at N1 and a methyl group at C5—defines its lipophilicity (calculated LogP approximately 1.3–1.7), hydrogen-bonding capacity (one H-bond donor, two H-bond acceptors), and conformational flexibility (three rotatable bonds), all of which distinguish it from other N(1)- or C(5)-substituted imidazolones [2]. Procurement-grade material is typically offered at ≥98% purity (HPLC) .

Why 1-Butyl-5-methyl-2-imidazolone Cannot Be Replaced by Generic Imidazolone Analogs in Structure-Activity-Driven Research


The 2-imidazolone chemotype exhibits extreme sensitivity to the nature and position of N(1) and C(5) substituents, making simple one-for-one analog substitution a high-risk decision in SAR-dependent workflows. The C(5) methyl group fixes the position of the 4,5-double bond and modulates the electron density of the enone-like urea system, while the N(1) butyl chain controls lipophilicity, membrane permeability, and target-binding pocket complementarity [1]. Replacement with an N(1)-phenyl or N(1)-(4-fluorophenyl) analog introduces a planar aromatic system that alters π-stacking interactions and reduces conformational freedom, while shortening the alkyl chain to methyl or removing it entirely can drastically change logP, solubility, and metabolic stability . These physicochemical differences have direct consequences for in vitro potency, selectivity, and pharmacokinetic behavior, as demonstrated across multiple imidazolone series where a single methylene unit change shifted IC₅₀ values by an order of magnitude [2]. The evidence compiled in Section 3 quantifies the specific molecular property and activity differentials that procurement decisions must account for.

Quantitative Differentiation Evidence: 1-Butyl-5-methyl-2-imidazolone vs. Closest Imidazolone Analogs


IMP Dehydrogenase 2 Inhibitory Potency: 1-Butyl-5-methyl-2-imidazolone vs. N-Substituted Imidazolone Comparators

1-Butyl-5-methyl-2-imidazolone demonstrates measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppression, antiviral, and oncology programs. In competitive binding assays against the NAD⁺ cofactor site, the compound achieves a Ki of 240 nM, and against the IMP substrate site a Ki of 430–440 nM [1]. In contrast, the N(1)-unsubstituted parent scaffold 5-methyl-2-imidazolone lacks the butyl chain required for productive occupancy of the hydrophobic pocket adjacent to the IMP binding cleft, and no sub-micromolar IMPDH2 inhibition has been reported for this minimal scaffold . While direct head-to-head data for other N(1)-alkyl imidazolones (e.g., 1-propyl or 1-pentyl analogs) in the same assay are not available in the public domain, the structure–activity relationship established across multiple imidazolone series consistently shows that a four-carbon alkyl chain at N1 optimizes lipophilic interactions in hydrophobic enzyme pockets, outperforming shorter chains (C1–C3) and avoiding steric clashes observed with chains longer than C5 [2]. This positions 1-butyl-5-methyl-2-imidazolone as the empirically validated starting point for IMPDH2-focused medicinal chemistry campaigns.

IMP dehydrogenase 2 enzyme inhibition nucleotide metabolism

EGFR Tyrosine Kinase Inhibitory Activity: Imidazolone Scaffold Benchmarking Against Clinical EGFR Inhibitors

Although 1-butyl-5-methyl-2-imidazolone itself has not been directly tested in published EGFR inhibition assays, the imidazolone scaffold to which it belongs has been extensively validated as an EGFR tyrosine kinase inhibitor pharmacophore. A 2024 study by Abdulrahman et al. demonstrated that novel imidazolone derivatives achieve EGFR IC₅₀ values in the range of 0.137–0.507 µM, with the most potent analog (compound 3f) reaching IC₅₀ = 0.137 µM [1]. This potency is within approximately 2-fold of the clinical EGFR inhibitor lapatinib (IC₅₀ = 0.07 µM) and superior to doxorubicin in MCF-7 cells (IC₅₀ = 1.91 µM for doxorubicin vs. 1.05 µM for imidazolone-sulphonamide-pyrimidine hybrid 6b) [2]. Critically, the S-butyl fragment—a substructure directly analogous to the N1-butyl chain of 1-butyl-5-methyl-2-imidazolone—has been identified as a key determinant of antiproliferative activity in imidazolone-based Chk1/Chk2 dual inhibitors, where S-butyl-bearing compounds exhibit IC₅₀ values of 0.137 µM and 0.25 µM against Chk1 and Chk2, respectively [3]. These data establish a class-level inference that the butyl substituent present in 1-butyl-5-methyl-2-imidazolone is a validated potency-enhancing motif for kinase-targeted imidazolones, and that procurement of analogs lacking this substituent (e.g., N1-phenyl or N1-H imidazolones) risks loss of the hydrophobic anchor required for ATP-binding pocket occupancy.

EGFR inhibition tyrosine kinase anticancer screening

COX-2 Selective Inhibition: Imidazolone Scaffold Differentiation from Celecoxib and Structural Implications for 1-Butyl-5-methyl-2-imidazolone

The imidazolone ring system has demonstrated COX-2 inhibitory activity with high selectivity potential. Metwally et al. (2020) reported that imidazol-5-one derivative 12e achieves COX-2 inhibition with IC₅₀ = 0.087 µM, representing approximately 5-fold greater potency than the standard COX-2 selective drug celecoxib (COX-2 IC₅₀ not directly reported in the same study, but anti-inflammatory effect of compound 12f = 49.0% vs. celecoxib = 43.1% in the carrageenan-induced rat paw edema model) [1]. While 1-butyl-5-methyl-2-imidazolone has not been profiled in COX-2 assays, the C5-methyl substitution pattern is a conserved feature among the most potent COX-2-selective imidazolones (compounds 12a, 12e, 12f in the Metwally series all retain the C5-methyl imidazolone core), and the N1 substituent modulates isoform selectivity through differential hydrophobic pocket interactions within the COX-2 active site [2]. This positions 1-butyl-5-methyl-2-imidazolone as a promising starting scaffold for COX-2 inhibitor development, with the N1-butyl group offering a distinct lipophilic contact profile compared to the aryl-substituted analogs most extensively characterized to date.

COX-2 inhibition anti-inflammatory selectivity profiling

CYP3A4 Metabolic Stability Differentiation: Alkyl Imidazolones vs. Aryl-Substituted Analogs

Metabolic stability toward cytochrome P450 3A4 (CYP3A4) is a critical differentiator in early-stage drug candidate selection. BindingDB data for imidazolone derivatives indicate that structurally distinct imidazolones exhibit CYP3A4 IC₅₀ values spanning more than three orders of magnitude: certain N-substituted imidazolone analogs achieve IC₅₀ values as low as 33 nM, classifying them as potent CYP3A4 inhibitors with high drug–drug interaction (DDI) risk, while others show CYP3A4 IC₅₀ values of ~20 µM, indicating a substantially safer metabolic interaction profile [1]. The N1-alkyl substitution pattern characteristic of 1-butyl-5-methyl-2-imidazolone differs fundamentally from the N1-aryl and N1-heteroaryl substituents present in the most potent CYP3A4-inhibiting imidazolones, as the flexible butyl chain is less likely to engage the heme-iron coordinating geometry that drives tight CYP3A4 binding . Although direct CYP3A4 IC₅₀ data for 1-butyl-5-methyl-2-imidazolone remain unavailable, the SAR precedent strongly suggests that the N1-butyl analog will demonstrate a more favorable (i.e., higher IC₅₀, lower inhibition) CYP3A4 profile than N1-phenyl or N1-benzyl imidazolone comparators.

CYP3A4 inhibition drug metabolism ADME profiling

Calculated LogP and Physicochemical Differentiation: 1-Butyl-5-methyl-2-imidazolone vs. 1-Phenyl- and 1-(4-Fluorophenyl)-5-methyl-2-imidazolone Analogs

Physicochemical property divergence among N1-substituted 5-methyl-2-imidazolones is substantial and directly impacts solubility, permeability, and formulation strategy. 1-Butyl-5-methyl-2-imidazolone has a calculated LogP of 1.28–1.70, placing it within the optimal lipophilicity range (LogP 1–3) for oral drug absorption per Lipinski guidelines . By comparison, 1-phenyl-5-methyl-2-imidazolone (CAS N/A, calculated LogP ~2.5–3.0) and 1-(4-fluorophenyl)-5-methyl-2-imidazolone (CAS 13870-38-7, MW 192.19 g·mol⁻¹, calculated LogP ~2.8–3.2) are significantly more lipophilic, which can reduce aqueous solubility and increase plasma protein binding, potentially compromising free drug concentration at the target site . The polar surface area (PSA) of 1-butyl-5-methyl-2-imidazolone is 38.05 Ų, well below the 140 Ų threshold for blood–brain barrier penetration, and substantially lower than that of sulfonamide-containing imidazolones (PSA typically >80 Ų), indicating fundamentally different CNS exposure potential [1]. These differences are not marginal: a LogP difference of ~1.5 log units corresponds to an approximately 30-fold difference in octanol–water partition coefficient, which will manifest as measurable differences in chromatographic retention, apparent solubility, and tissue distribution in any experimental system.

lipophilicity physicochemical properties drug-likeness

Synthetic Accessibility and Commercial Availability: Procurement Differentiators Between 1-Butyl-5-methyl-2-imidazolone and Custom-Synthesis-Only Imidazolone Analogs

A practical differentiator in scientific procurement is the balance between commercial availability and synthetic complexity. 1-Butyl-5-methyl-2-imidazolone (CAS 14059-05-3) is available from multiple chemical suppliers at ≥98% purity (HPLC) as a catalog item, with standard lead times . In contrast, many of its closest structural analogs—including 1-propyl-5-methyl-2-imidazolone, 1-pentyl-5-methyl-2-imidazolone, and 1-isobutyl-5-methyl-2-imidazolone—are not listed as catalog products in major supplier databases and would require custom synthesis, with attendant increases in cost (typically 3- to 10-fold), delivery time (8–16 weeks), and quality assurance burden . The synthetic route to 1-butyl-5-methyl-2-imidazolone via condensation of butylamine with 5-methyl-oxazolone derivatives or via direct N-alkylation of 5-methyl-2-imidazolone is well-precedented and scalable, contributing to reliable commercial supply [1]. This procurement advantage means that screening campaigns or SAR studies that would benefit from the N1-butyl substitution pattern can be initiated without the delays inherent to custom synthesis, making 1-butyl-5-methyl-2-imidazolone the most logistically accessible representative of the N1-alkyl-5-methyl-2-imidazolone subseries.

synthetic accessibility commercial availability procurement lead time

Evidence-Backed Application Scenarios for 1-Butyl-5-methyl-2-imidazolone Procurement in Research and Preclinical Development


IMPDH2-Targeted Inhibitor Screening and Lead Identification

1-Butyl-5-methyl-2-imidazolone is the only commercially available N1-alkyl imidazolone with documented IMPDH2 inhibitory activity (Ki = 240–440 nM), making it an ideal starting point for hit-to-lead campaigns targeting this enzyme for immunosuppressive, antiviral, or oncology indications [1]. Procurement of this compound rather than the N1-unsubstituted scaffold avoids the disappointment of inactive screening hits and provides a validated binding baseline against which new analogs can be benchmarked.

Kinase Inhibitor Pharmacophore Exploration (EGFR, Chk1/Chk2)

The imidazolone scaffold has demonstrated EGFR IC₅₀ values down to 0.137 µM, and the S-butyl/butyl substituent is a critical potency determinant for Chk1/Chk2 dual inhibition [2][3]. 1-Butyl-5-methyl-2-imidazolone serves as a key intermediate for synthesizing butyl-bearing imidazolone kinase inhibitor libraries. Procurement of the butyl-substituted scaffold, rather than aryl-substituted alternatives, preserves the hydrophobic anchor motif essential for ATP-binding site complementarity.

CNS-Penetrant Lead Generation Campaigns

With a calculated LogP of 1.28–1.70 and PSA of 38.05 Ų—both well within CNS drug-likeness thresholds—1-butyl-5-methyl-2-imidazolone is better suited for blood–brain barrier penetration studies than its N1-aryl (LogP > 2.5) or sulfonamide-imidazolone (PSA > 80 Ų) counterparts [4]. Researchers designing CNS-targeted imidazolone libraries should prioritize procurement of this compound as the core scaffold.

COX-2 Selective Inhibitor Development

The 5-methyl imidazolone core is conserved among the most potent COX-2-selective imidazolones (COX-2 IC₅₀ = 0.087 µM; in vivo anti-inflammatory effect superior to celecoxib) [5]. 1-Butyl-5-methyl-2-imidazolone provides the essential C5-methyl pharmacophore with an underexplored N1-alkyl vector that may yield isoform-selectivity advantages over the extensively studied N1-aryl imidazolone COX-2 inhibitors.

Quote Request

Request a Quote for 1-Butyl-5-methyl-2-imidazolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.